molecular formula C23H18N2O2 B5130999 (Z)-N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylprop-2-enamide

(Z)-N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylprop-2-enamide

Cat. No.: B5130999
M. Wt: 354.4 g/mol
InChI Key: SIFBJTKWMNGXGL-PFONDFGASA-N
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Description

(Z)-N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylprop-2-enamide is a complex organic compound that features a benzoxazole ring, a phenyl group, and an enamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylprop-2-enamide typically involves the following steps:

    Formation of the Benzoxazole Ring: This can be achieved by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Coupling Reaction: The benzoxazole derivative is then coupled with a suitable aldehyde or ketone to form the desired enamide. This step often requires the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and benzoxazole rings.

    Reduction: Reduction reactions can target the enamide linkage, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoxazole and phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and alcohols (for nucleophilic substitution) are employed.

Major Products

    Oxidation: Products may include quinones or other oxidized derivatives.

    Reduction: The major product is typically the corresponding amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

Biology and Medicine

Industry

    Material Science: The compound can be used in the development of new materials with specific optical properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with molecular targets such as β-estrogen receptors. The mechanism involves binding to the receptor, which then influences the expression of genes involved in adipogenesis, energy expenditure, and lipid metabolism . This interaction can lead to reduced adipocyte differentiation and lipid accumulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylprop-2-enamide is unique due to its specific combination of a benzoxazole ring, a phenyl group, and an enamide linkage. This structure imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(Z)-N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2/c1-16-18(23-25-20-11-5-6-13-21(20)27-23)10-7-12-19(16)24-22(26)15-14-17-8-3-2-4-9-17/h2-15H,1H3,(H,24,26)/b15-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIFBJTKWMNGXGL-PFONDFGASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C=CC2=CC=CC=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1NC(=O)/C=C\C2=CC=CC=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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